(2Z)-2-(biphenyl-4-ylmethylidene)-7-{[bis(2-methylpropyl)amino]methyl}-6-hydroxy-1-benzofuran-3(2H)-one
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Overview
Description
(2Z)-2-(biphenyl-4-ylmethylidene)-7-{[bis(2-methylpropyl)amino]methyl}-6-hydroxy-1-benzofuran-3(2H)-one is a complex organic compound with a unique structure that combines a biphenyl group, a benzofuran ring, and a hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(biphenyl-4-ylmethylidene)-7-{[bis(2-methylpropyl)amino]methyl}-6-hydroxy-1-benzofuran-3(2H)-one typically involves multiple steps, starting with the preparation of the biphenyl and benzofuran intermediates. The key steps include:
Formation of Biphenyl Intermediate: The biphenyl intermediate can be synthesized through a Suzuki-Miyaura cross-coupling reaction between a halogenated benzene and a boronic acid derivative.
Formation of Benzofuran Intermediate: The benzofuran ring can be constructed via a cyclization reaction involving a phenol derivative and an appropriate alkyne.
Final Coupling and Functionalization: The final step involves coupling the biphenyl and benzofuran intermediates, followed by functionalization to introduce the hydroxy group and the bis(2-methylpropyl)amino group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes:
Catalysts: Using palladium-based catalysts for the Suzuki-Miyaura cross-coupling reaction.
Solvents: Selecting appropriate solvents such as toluene or dimethylformamide (DMF) to facilitate the reactions.
Temperature and Pressure: Controlling the temperature and pressure to optimize reaction rates and minimize side reactions.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(biphenyl-4-ylmethylidene)-7-{[bis(2-methylpropyl)amino]methyl}-6-hydroxy-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the double bond or the benzofuran ring.
Substitution: The biphenyl and benzofuran rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic effects. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, the compound is explored for its potential use in materials science. Its unique structure may impart desirable properties to polymers or other materials.
Mechanism of Action
The mechanism of action of (2Z)-2-(biphenyl-4-ylmethylidene)-7-{[bis(2-methylpropyl)amino]methyl}-6-hydroxy-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: A compound with a similar biphenyl structure but different functional groups.
4,4’-Difluorobenzophenone: Another biphenyl derivative with fluorine substituents.
2-Fluorodeschloroketamine: A compound with a similar benzofuran ring but different substituents.
Uniqueness
What sets (2Z)-2-(biphenyl-4-ylmethylidene)-7-{[bis(2-methylpropyl)amino]methyl}-6-hydroxy-1-benzofuran-3(2H)-one apart is its combination of a biphenyl group, a benzofuran ring, and a hydroxy group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C30H33NO3 |
---|---|
Molecular Weight |
455.6 g/mol |
IUPAC Name |
(2Z)-7-[[bis(2-methylpropyl)amino]methyl]-6-hydroxy-2-[(4-phenylphenyl)methylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C30H33NO3/c1-20(2)17-31(18-21(3)4)19-26-27(32)15-14-25-29(33)28(34-30(25)26)16-22-10-12-24(13-11-22)23-8-6-5-7-9-23/h5-16,20-21,32H,17-19H2,1-4H3/b28-16- |
InChI Key |
HCEREIKMJIYRNY-NTFVMDSBSA-N |
Isomeric SMILES |
CC(C)CN(CC1=C(C=CC2=C1O/C(=C\C3=CC=C(C=C3)C4=CC=CC=C4)/C2=O)O)CC(C)C |
Canonical SMILES |
CC(C)CN(CC1=C(C=CC2=C1OC(=CC3=CC=C(C=C3)C4=CC=CC=C4)C2=O)O)CC(C)C |
Origin of Product |
United States |
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